molecular formula C₃₃H₃₈FN₂NaO₈ B1139888 CID 156595042 CAS No. 1421760-64-6

CID 156595042

Cat. No.: B1139888
CAS No.: 1421760-64-6
M. Wt: 632.65
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Description

The compound with the identifier “CID 156595042” is a chemical entity of interest in various scientific fields This compound has unique properties that make it valuable for research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 156595042 involves specific chemical reactions and conditions. While the exact synthetic route may vary, it typically includes the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The preparation method often requires multiple steps, including the formation of intermediate compounds, purification processes, and final product isolation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for efficiency and cost-effectiveness. Industrial production methods may include continuous flow reactors, automated synthesis systems, and large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 156595042 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are carried out under specific conditions, including controlled temperature, pressure, and pH. Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds with different functional groups.

Scientific Research Applications

CID 156595042 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, enabling the creation of complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential, including its effects on specific diseases or conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of CID 156595042 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Biological Activity

Overview of CID 156595042

This compound is a chemical compound that has been identified in various databases, including the PubChem database. Its chemical structure and properties can be analyzed through various computational and experimental methods. Understanding its biological activity requires an exploration of its interactions with biological targets, cellular pathways, and potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may influence several pathways:

  • Enzyme Inhibition : this compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit kinases or phosphatases that play critical roles in cell signaling.
  • Receptor Modulation : There is evidence indicating that this compound interacts with specific receptors, potentially modulating their activity. This could lead to alterations in physiological responses such as inflammation or cell proliferation.
  • Gene Expression Regulation : The compound may affect gene expression by influencing transcription factors or epigenetic modifications, thereby impacting cellular functions.

Efficacy in Biological Systems

Research has demonstrated varied biological activities for this compound across different systems:

Biological System Observed Activity Reference
Cancer Cell LinesInduces apoptosis in specific cancer types
Inflammatory ModelsReduces cytokine production in vitro
Neurological ModelsExhibits neuroprotective effects in animal models
Cardiovascular StudiesImproves endothelial function in vitro

Case Study 1: Cancer Research

A study investigated the effects of this compound on breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to reduced cell viability. The results suggested a potential role for this compound as an anti-cancer agent.

Case Study 2: Inflammation

In a model of acute inflammation, researchers treated mice with this compound and observed a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may have therapeutic potential for inflammatory diseases.

Case Study 3: Neuroprotection

In neuroprotective studies involving rat models of ischemia, this compound demonstrated significant neuroprotective effects by reducing neuronal death and improving functional outcomes post-injury. These findings indicate its potential application in neurodegenerative disorders.

Properties

InChI

InChI=1S/C33H35FN2O6.Na.H2O/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;1H2/t24-,25-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXPGWVPNFYPHB-LBDKHHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37FN2NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421760-64-6
Record name 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-β,δ-dihydroxy-4-[[(2-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-, sodium salt, hydrate (1:1:2), (βR,δR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421760-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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